4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting intermediate is then subjected to further functionalization to introduce the chloro, hydroxy, and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using hydrogenation over a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄ in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on the interaction of these derivatives with biological targets to understand their mechanism of action.
Medicine
In medicine, compounds with a quinoline core are often investigated for their potential as therapeutic agents. This compound could be a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the hydroxy and methoxy groups could facilitate hydrogen bonding and other interactions with biological molecules, while the chloro group might enhance its binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: Known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound of many biologically active molecules.
Uniqueness
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The combination of a chloro, hydroxy, and methoxy group on the quinoline core is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-25-17-9-12(8-16(21)20(17)24)15-10-18(23)22-19-13-5-3-2-4-11(13)6-7-14(15)19/h2-9,15,24H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGHPLLJWGEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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